molecular formula C11H15NO B1414746 2-(N-isopropyl-N-methylamino)benzaldehyde CAS No. 1021239-93-9

2-(N-isopropyl-N-methylamino)benzaldehyde

Cat. No. B1414746
CAS RN: 1021239-93-9
M. Wt: 177.24 g/mol
InChI Key: BZJBOXJGAXYGPC-UHFFFAOYSA-N
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Description

2-(N-isopropyl-N-methylamino)benzaldehyde is a chemical compound with the molecular formula C11H15NO . It has a molar mass of 177.24 .


Molecular Structure Analysis

The molecular structure of 2-(N-isopropyl-N-methylamino)benzaldehyde consists of 11 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom .


Physical And Chemical Properties Analysis

2-(N-isopropyl-N-methylamino)benzaldehyde has a predicted density of 1.027±0.06 g/cm3 and a predicted boiling point of 272.4±13.0 °C .

Scientific Research Applications

Rate Acceleration in Polar Solvents

  • Application : This research discusses the acceleration of the Baylis-Hillman reaction in polar solvents like water and formamide, highlighting the role of hydrogen bonding in reaction rate acceleration (Aggarwal et al., 2002).

Enhanced Bioproduction of Benzaldehyde

  • Application : A study focused on the bioproduction of benzaldehyde using Pichia pastoris in a two-phase partitioning bioreactor. This approach demonstrates an efficient method for producing benzaldehyde, a key molecule in the flavor industry (Craig & Daugulis, 2013).

Ortho C-H Methylation and Fluorination

  • Application : This research introduces a method for the direct ortho C-H methylation and fluorination of benzaldehydes using commercially available orthanilic acids as transient directing groups (Chen & Sorensen, 2018).

CO2 Absorption in Alkanolamines

  • Application : The study explores the reaction of CO2 with secondary amines like 2-(methylamino)ethanol and others, yielding liquid carbonated species. This research is significant for environmental chemistry, particularly for CO2 capture processes (Barzagli, Mani & Peruzzini, 2016).

Selective Ortho-Bromination

  • Application : Research on the synthesis of substituted 2-bromobenzaldehydes from benzaldehydes, highlighting a key palladium-catalyzed ortho-bromination step (Dubost et al., 2011).

Oxygenation of Methylarenes

  • Application : A study showing the synthesis of benzaldehyde derivatives through the oxygenation of methylarenes using a polyoxometalate oxygen donor. This process is significant in green chemistry for sustainable methods of benzaldehyde derivative synthesis (Sarma, Efremenko & Neumann, 2015).

Asymmetric Addition to Benzaldehyde

  • Application : This research provides insights into the asymmetric reaction of dimethylzinc and benzaldehyde, crucial for understanding enantioselective synthesis in organic chemistry (Yamakawa & Noyori, 1999).

Oxygenation by Singlet Oxygen

  • Application : A study on the oxygenation of benzyldimethylamine by singlet oxygen, forming benzaldehyde as a product, which is significant in the study of organic reaction mechanisms (Baciocchi, Del Giacco & Lapi, 2004).

properties

IUPAC Name

2-[methyl(propan-2-yl)amino]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9(2)12(3)11-7-5-4-6-10(11)8-13/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJBOXJGAXYGPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-isopropyl-N-methylamino)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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